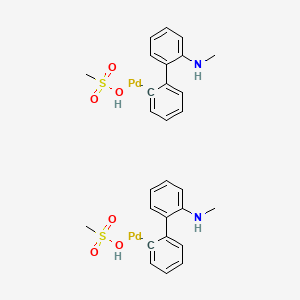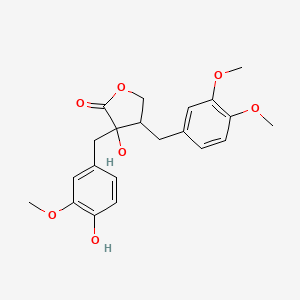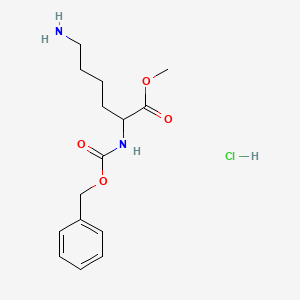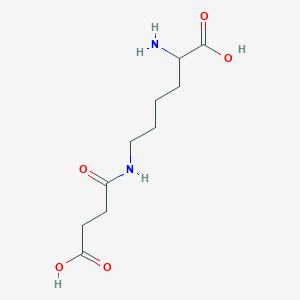
methanesulfonic acid;N-methyl-2-phenylaniline;palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid, N-methyl-2-phenylaniline, and palladium form a unique compound that has garnered significant interest in various scientific fields. Methanesulfonic acid is an organosulfuric acid known for its strong acidity and high solubility in water . N-methyl-2-phenylaniline is an aromatic amine with applications in organic synthesis. Palladium, a transition metal, is widely used as a catalyst in various chemical reactions, including cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid typically involves the oxidation of dimethyl sulfide using oxygen or chlorine . N-methyl-2-phenylaniline can be synthesized through the N-methylation of 2-phenylaniline using methyl iodide or dimethyl sulfate . Palladium is often introduced into the compound through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Methanesulfonic acid is produced industrially by oxidizing dimethyl disulfide with nitric acid, followed by purification . N-methyl-2-phenylaniline is produced through methylation processes in the presence of a base. Palladium is typically obtained through mining and refining processes, followed by its incorporation into various catalytic systems .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methanesulfonic acid is stable against oxidation.
Reduction: Palladium can undergo reduction reactions, often used in catalytic hydrogenation.
Substitution: N-methyl-2-phenylaniline can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxygen or chlorine for methanesulfonic acid.
Reduction: Hydrogen gas in the presence of palladium catalysts.
Substitution: Electrophiles such as halogens or nitro groups for N-methyl-2-phenylaniline.
Major Products
Oxidation: Methanesulfonic acid remains stable.
Reduction: Reduced palladium species.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Methanesulfonic acid is used in green chemistry as a catalyst for esterification and alkylation reactions . N-methyl-2-phenylaniline is utilized in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals . Palladium is extensively used in catalysis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is crucial for forming carbon-carbon bonds in organic synthesis .
Mechanism of Action
Properties
Molecular Formula |
C28H32N2O6Pd2S2-2 |
|---|---|
Molecular Weight |
769.5 g/mol |
IUPAC Name |
methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/2C13H12N.2CH4O3S.2Pd/c2*1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;2*1-5(2,3)4;;/h2*2-7,9-10,14H,1H3;2*1H3,(H,2,3,4);;/q2*-1;;;; |
InChI Key |
UJRSPTPNKZSQSI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1C2=CC=CC=[C-]2.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.CS(=O)(=O)O.[Pd].[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Aminomethyl)phenyl]methanamine; hexanedioic acid](/img/structure/B13386896.png)
![Diethyl 2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate](/img/structure/B13386904.png)
![2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13386905.png)
![2-(4-Aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride](/img/structure/B13386909.png)
![(1S,2R,6S,8R,11S,12S,15S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile](/img/structure/B13386914.png)

![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B13386932.png)



![3-[1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13386952.png)

![[1-(4-{2-[4-(3-o-Tolyl-ureido)-phenyl]-acetyl}-morpholine-3-carbonyl)-piperidin-4-yl]-acetic acid](/img/structure/B13386959.png)

